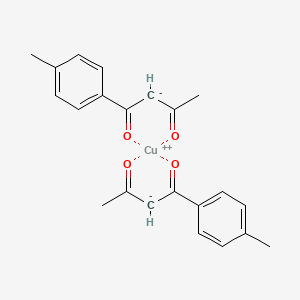

Copper;1-(4-methylphenyl)butane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Copper;1-(4-methylphenyl)butane-1,3-dione: is an organic compound known for its unique chemical properties and applications. It is a coordination complex where copper is bonded to 1-(4-methylphenyl)butane-1,3-dione, a diketone. This compound is often used in various scientific research fields due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper;1-(4-methylphenyl)butane-1,3-dione typically involves the reaction of copper salts with 1-(4-methylphenyl)butane-1,3-dione. One common method includes the following steps:

Preparation of 1-(4-methylphenyl)butane-1,3-dione: This compound can be synthesized through the condensation reaction of acetophenone and ethyl acetate in the presence of a base.

Formation of the Copper Complex: The diketone is then reacted with a copper salt, such as copper(II) chloride, in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation: Large quantities of 1-(4-methylphenyl)butane-1,3-dione are prepared using optimized reaction conditions to ensure high yield and purity.

Complex Formation: The diketone is then reacted with copper salts in industrial reactors, followed by purification steps to isolate the desired complex.

Chemical Reactions Analysis

Copper;1-(4-methylphenyl)butane-1,3-dione: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of copper oxides and other by-products.

Reduction: Reduction reactions can convert the copper(II) center to copper(I), altering the compound’s properties.

Substitution: The diketone ligands can be substituted with other ligands under specific conditions, leading to the formation of different copper complexes.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the reaction conditions and reagents used.

Scientific Research Applications

Copper;1-(4-methylphenyl)butane-1,3-dione: has several applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis, facilitating various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which Copper;1-(4-methylphenyl)butane-1,3-dione exerts its effects involves the interaction of the copper center with molecular targets. The copper ion can coordinate with various biological molecules, altering their structure and function. This coordination can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Copper;1-(4-methylphenyl)butane-1,3-dione: can be compared with other copper complexes, such as:

This compound: Similar in structure but with different ligands, leading to variations in reactivity and applications.

This compound: Another diketone complex with distinct properties and uses.

The uniqueness of This compound lies in its specific ligand structure, which imparts unique reactivity and stability, making it suitable for diverse applications.

Biological Activity

Copper;1-(4-methylphenyl)butane-1,3-dione is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, a diketone derivative, combines the properties of copper with an organic diketone structure, which may enhance its reactivity and biological interactions. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of acetophenone with ethyl acetate or similar precursors. The reaction conditions can significantly influence the yield and purity of the product. Common methods include:

- Condensation Reaction : Acetophenone reacts with ethyl acetate under acidic conditions.

- Catalytic Methods : Copper salts can catalyze reactions involving diketones, enhancing the formation of desired products.

The molecular structure of this compound features a butane backbone with two carbonyl groups and a para-methylphenyl substituent. Its planar structure allows for effective conjugation between the carbonyl groups and the aromatic ring, contributing to its stability and reactivity.

The biological activity of this compound is primarily attributed to its diketone functionality, which allows it to participate in various biochemical reactions. The copper ion plays a crucial role in catalyzing reactions that can lead to significant biological effects.

Antimicrobial Activity

Research has indicated that copper complexes exhibit notable antimicrobial properties. For example:

- Study Findings : A study demonstrated that copper complexes derived from diketones showed enhanced antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Copper compounds have been investigated for their anticancer potential:

- Case Study : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), leading to cell death .

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A series of tests revealed that copper complexes derived from diketones exhibit a broad spectrum of antimicrobial activity. The presence of copper enhances the interaction with microbial membranes, leading to increased permeability and cell lysis.

- Anticancer Mechanisms : Further investigations into the anticancer mechanisms revealed that treatment with this compound resulted in increased levels of oxidative stress markers in cancer cells, suggesting a mechanism involving ROS generation.

- Enzyme Interaction Studies : Studies focusing on enzyme inhibition indicated that this compound could inhibit key metabolic enzymes, potentially affecting cellular energy pathways and contributing to its biological effects.

Properties

Molecular Formula |

C22H22CuO4 |

|---|---|

Molecular Weight |

414.0 g/mol |

IUPAC Name |

copper;1-(4-methylphenyl)butane-1,3-dione |

InChI |

InChI=1S/2C11H11O2.Cu/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-7H,1-2H3;/q2*-1;+2 |

InChI Key |

QZRMAEJYZBYNFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.